5-phenylpyrido[2,3-d]pyridazin-8(7H)-one
Description
5-Phenylpyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic heteroaromatic compound featuring a pyridazinone core fused with a pyridine ring. The phenyl group at position 5 enhances its structural rigidity and modulates electronic properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves cyclization reactions, such as the condensation of picolinic acid derivatives with hydrazine hydrate under Friedel-Crafts conditions .
Properties
CAS No. |
87988-03-2 |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-phenyl-7H-pyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C13H9N3O/c17-13-12-10(7-4-8-14-12)11(15-16-13)9-5-2-1-3-6-9/h1-8H,(H,16,17) |
InChI Key |
JZTWPAAGZLBARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 5-Phenylpyrido[2,3-d]pyridazin-8(7H)-one
The synthesis of this compound typically involves the reaction of picolinic acid anhydride with benzene under Friedel-Crafts conditions, which facilitates the formation of the pyridazine ring structure. Subsequent reactions with hydrazine hydrate can yield various derivatives that enhance its biological activity .
Biological Activities
This compound and its derivatives exhibit a broad spectrum of biological activities:
Anticancer Activity
Research has demonstrated that derivatives of pyridazinones, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives possess moderate to high activity against human breast adenocarcinoma (MCF-7) cells and other cancer types like A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Properties
Compounds derived from this compound have been evaluated for their antimicrobial efficacy. These studies suggest that they possess notable activity against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridazine derivatives have been documented in various studies. Compounds related to this compound have shown promise in reducing inflammation in experimental models, suggesting their potential use in treating inflammatory diseases .
Agricultural Applications
This compound derivatives have also been investigated for their herbicidal properties. Research indicates that these compounds can inhibit weed growth effectively while having a minimal impact on crop plants, positioning them as valuable tools in agricultural pest management strategies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one are influenced by substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance reactivity for further derivatization (e.g., cross-coupling reactions) .
- N7-Alkylation (e.g., 3-oxobutyl) : Improves bioavailability and CNS penetration, as seen in sedative/anticonvulsant analogs .
- C5 Substitutions (e.g., phenyl, methyl) : Influence π-π stacking interactions in enzyme binding pockets .
Ring Modifications: Pyrido[2,3-d]pyridazinones vs. Pyrido[2,3-d]pyrimidinones: The latter, with a pyrimidinone core, exhibit stronger kinase inhibition (e.g., EGFR mutants) due to increased hydrogen-bonding capacity .
Synthetic Accessibility :
Preparation Methods
Table 1. Summary of Synthetic Steps and Analytical Data
Mechanistic Insights and Side Reactions
The cyclization mechanism proceeds via initial hydrazine attack on the ketone group of 1 , forming a hydrazone intermediate. Intramolecular dehydration then yields the fused pyridazinone ring. Side reactions are minimized by using anhydrous solvents and controlled stoichiometry. Notably, attempts to substitute hydrazine with other nucleophiles (e.g., ammonia) result in incomplete cyclization or decomposition.
Alternative Synthetic Routes and Limitations
While the Friedel-Crafts/hydrazine cyclization route is predominant, alternative methods are less explored. For example, pyrido[2,3-b][1,naphthyridinones require bis(2-chloropyridin-3-yl)methanone and primary amines, but these conditions are unsuitable for synthesizing 2 . Similarly, pyrido[2,3-d]pyrimidin-7(8H)-ones employ malononitrile and α,β-unsaturated esters, highlighting the specificity of the hydrazine-mediated pathway for pyridazinones.
Scalability and Industrial Relevance
The described method is scalable to multigram quantities, with yields exceeding 70% after optimization. Key challenges include the use of AlCl₃ (corrosive, requires careful handling) and the need for high-purity benzene. Recent advances suggest replacing AlCl₃ with ionic liquids or zeolites could improve sustainability, though these modifications remain experimental for 2 .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
